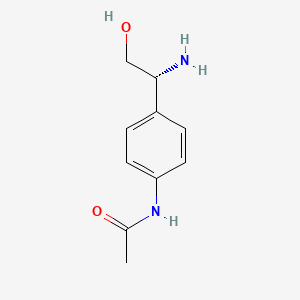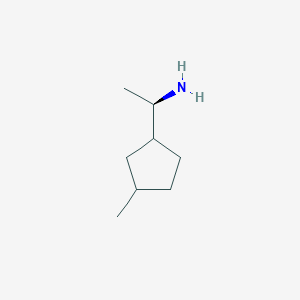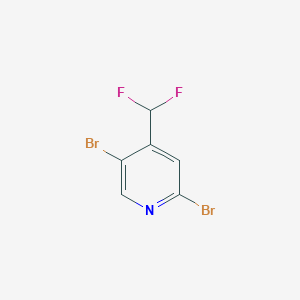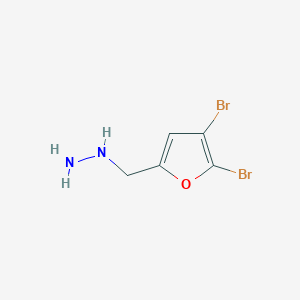
((4,5-Dibromofuran-2-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4,5-Dibromofuran-2-yl)methyl)hydrazine is an organic compound with the molecular formula C5H6Br2N2O It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and hydrazine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((4,5-Dibromofuran-2-yl)methyl)hydrazine typically involves the bromination of furan followed by the introduction of the hydrazine moiety. One common method includes the bromination of furan to yield 4,5-dibromofuran, which is then reacted with hydrazine hydrate under controlled conditions to produce the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ((4,5-Dibromofuran-2-yl)methyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-furan oxides, while reduction could produce furan derivatives with hydrogen replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((4,5-Dibromofuran-2-yl)methyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used to study the effects of brominated furan derivatives on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other advanced materials.
Wirkmechanismus
The mechanism of action of ((4,5-Dibromofuran-2-yl)methyl)hydrazine involves its interaction with molecular targets in biological systems. The bromine atoms and hydrazine moiety can participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
((4,5-Dichlorofuran-2-yl)methyl)hydrazine: Similar structure but with chlorine atoms instead of bromine.
((4,5-Difluorofuran-2-yl)methyl)hydrazine: Contains fluorine atoms instead of bromine.
((4,5-Diiodofuran-2-yl)methyl)hydrazine: Contains iodine atoms instead of bromine.
Uniqueness: ((4,5-Dibromofuran-2-yl)methyl)hydrazine is unique due to the presence of bromine atoms, which confer distinct chemical and physical properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can influence the compound’s reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C5H6Br2N2O |
|---|---|
Molekulargewicht |
269.92 g/mol |
IUPAC-Name |
(4,5-dibromofuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C5H6Br2N2O/c6-4-1-3(2-9-8)10-5(4)7/h1,9H,2,8H2 |
InChI-Schlüssel |
UYAMXOBXGQAWJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Br)Br)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


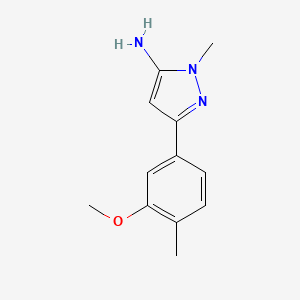
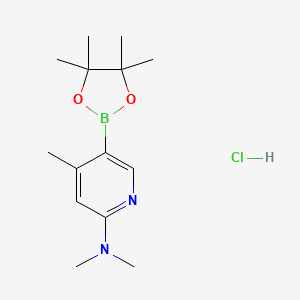


![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)

![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
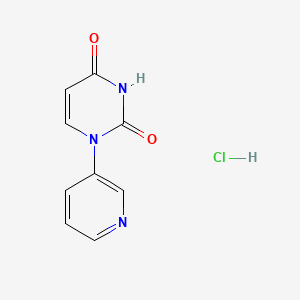
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)

